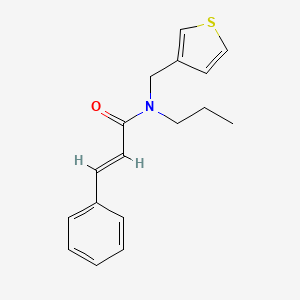

N-propyl-N-(thiophen-3-ylmethyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The structures of the synthesized products were characterized with FTIR spectroscopy, 1 H-NMR, 13 C-NMR, and HRMS .Scientific Research Applications

- Cinnamamides are a class of compounds with diverse pharmacological activities. In a recent study, researchers developed a highly efficient method for synthesizing cinnamamides using Lipozyme® TL IM as the catalyst in continuous-flow microreactors .

- Condensation reactions are significant for synthesizing thiophene derivatives:

Enzymatic Synthesis of Cinnamamides

Biological Effects and Medicinal Chemistry

Industrial Chemistry and Material Science

Pharmacological Properties

Condensation Reactions for Thiophene Derivatives

Chemosensor Applications

Mechanism of Action

Target of Action

N-propyl-N-(thiophen-3-ylmethyl)cinnamamide, also known as (2E)-3-phenyl-N-propyl-N-[(thiophen-3-yl)methyl]prop-2-enamide, has been found to exhibit antimicrobial activity . The compound’s primary targets are pathogenic fungi and bacteria . Molecular docking simulations suggest that the most likely targets of this compound in C. albicans are caHOS2 and caRPD3, while the most likely target in S. aureus is saFABH .

Mode of Action

The compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death . The compound’s antibacterial activity is suggested to be due to the presence of an isopropyl group .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in the target organisms, leading to their death .

Pharmacokinetics

The compound’s antimicrobial activity suggests that it is bioavailable to some extent .

Result of Action

The compound exhibits fungicidal and bactericidal activity, meaning it kills fungi and bacteria rather than merely inhibiting their growth . The compound’s action results in the death of pathogenic fungi and bacteria, contributing to its antimicrobial activity .

properties

IUPAC Name |

(E)-3-phenyl-N-propyl-N-(thiophen-3-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c1-2-11-18(13-16-10-12-20-14-16)17(19)9-8-15-6-4-3-5-7-15/h3-10,12,14H,2,11,13H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVROCMHPQGGDD-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)C(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CC1=CSC=C1)C(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propyl-N-(thiophen-3-ylmethyl)cinnamamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2421466.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2421468.png)

![2-[(5-Bromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2421471.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2421475.png)

![1-[2-Chloro-4-(oxiran-2-ylmethoxy)phenyl]piperidine](/img/structure/B2421485.png)

![(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B2421486.png)